Cas no 90224-21-8 ((2-ETHYLHEXYL)MAGNESIUM BROMIDE 1M SOL&)

(2-Ethylhexyl)magnesium bromide (1M solution in THF) is a Grignard reagent commonly used in organic synthesis for the formation of carbon-carbon bonds. This organomagnesium compound is particularly valued for its reactivity in nucleophilic addition reactions with carbonyl compounds, enabling the synthesis of secondary and tertiary alcohols. The 2-ethylhexyl group contributes to enhanced solubility and stability in ethereal solvents. The 1M concentration ensures precise stoichiometric control in reactions, while the THF solvent facilitates handling and compatibility with anhydrous conditions. Suitable for use in pharmaceutical and fine chemical applications, it offers consistent performance in alkylation and coupling reactions under controlled conditions. Proper storage under inert atmosphere is recommended to maintain reactivity.
(2-ETHYLHEXYL)MAGNESIUM BROMIDE  1M SOL& structure
90224-21-8 structure
Product Name:(2-ETHYLHEXYL)MAGNESIUM BROMIDE 1M SOL&
CAS No:90224-21-8
MF:C8H17BrMg
MW:217.429582357407
MDL:MFCD02260220
CID:855269
PubChem ID:14915511
Update Time:2025-05-25

(2-ETHYLHEXYL)MAGNESIUM BROMIDE 1M SOL& Chemical and Physical Properties

Names and Identifiers

    • (2-ETHYLHEXYL)MAGNESIUM BROMIDE 1M SOL&
    • (2-Ethylhexyl)MagnesiuM broMide, 1.0?M solution in diethyl ether, J&KSeal
    • (2-Ethylhexyl)magnesiumbromide,1.0Msolutionindiethylether,inresealablebottle
    • 2-ETHYLHEXYLMAGENSIUM BROMIDE,
    • magnesium,3-methanidylheptane,bromide
    • (2-Ethylhexyl)magnesium bromide solution
    • (2-Ethylhexyl)magnesium bromide, 1M solution in diethyl ether, AcroSeal
    • 2-Ethylhexylmagensium bromide 0.25 M in Tetrahydrofuran
    • Bromo(2-ethylhexyl)magnesium (ACI)
    • 2-Ethylhexylmagnesium bromide
    • 2-ethylhexylmagnesium-bromide
    • Bromo(2-ethylhexyl)magnesium
    • 2-ethylhexylmagnesiumbromide
    • SCHEMBL987695
    • NDCJRLBSQQDNOO-UHFFFAOYSA-M
    • 2-ethylhexyl-magnesiumbromide
    • 90224-21-8
    • 2-Ethylhexyl-magnesium bromide
    • AKOS016017687
    • 2-Ethylhexylmagnesium bromide, 0.25 M in THF
    • 2-ethyl hexyl magnesium bromide
    • 2-ethylhexyl magnesium bromide
    • MFCD02260220
    • 2-Ethylhexylmagnesium bromide, 0.25M in tetrahydrofuran
    • 2-Ethylhexylmagnesium bromide, 0.50 M in 2-MeTHF
    • (2-ethylhexyl)magnesium bromide
    • (2-Ethylhexyl) magnesium bromide
    • MDL: MFCD02260220
    • Inchi: 1S/C8H17.BrH.Mg/c1-4-6-7-8(3)5-2;;/h8H,3-7H2,1-2H3;1H;/q;;+1/p-1
    • InChI Key: NDCJRLBSQQDNOO-UHFFFAOYSA-M
    • SMILES: Br[Mg]CC(CCCC)CC

Computed Properties

  • Exact Mass: 216.03600
  • Monoisotopic Mass: 216.03640g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 4
  • Complexity: 48.5
  • Covalently-Bonded Unit Count: 3
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: nothing
  • Topological Polar Surface Area: 0Ų

Experimental Properties

  • Color/Form: Not determined
  • Density: 0.863 g/mL at 25 °C
  • Flash Point: -13 °F
  • PSA: 0.00000
  • LogP: 0.04090

(2-ETHYLHEXYL)MAGNESIUM BROMIDE 1M SOL& Security Information

(2-ETHYLHEXYL)MAGNESIUM BROMIDE 1M SOL& Pricemore >>

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(2-ETHYLHEXYL)MAGNESIUM BROMIDE 1M SOL& Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Magnesium Solvents: Diethyl ether ;  0 °C; 14 h, rt
Reference
Color-tunable fluorescent nanoparticles encapsulating trialkylsilyl-substituted pyrene liquids
Taki, Masayasu; Azeyanagi, Saki; Hayashi, Kenzo; Yamaguchi, Shigehiro, Journal of Materials Chemistry C: Materials for Optical and Electronic Devices, 2017, 5(8), 2142-2148

Production Method 2

Reaction Conditions
1.1 Reagents: Magnesium Solvents: Diethyl ether ;  rt; 3 h, reflux
Reference
Improved Predictions of Organic Photovoltaic Performance through Machine Learning Models Empowered by Artificially Generated Failure Data
Miyake, Yuta; Kranthiraja, Kakaraparthi ; Ishiwari, Fumitaka ; Saeki, Akinori, Chemistry of Materials, 2022, 34(15), 6912-6920

Production Method 3

Reaction Conditions
1.1 Reagents: Magnesium ,  Iodine Solvents: Diethyl ether
Reference
Drastic Effects of Fluorination on Backbone Conformation of Head-to-Head Bithiophene-Based Polymer Semiconductors
Liao, Qiaogan; Wang, Yulun; Uddin, Mohammad Afsar; Chen, Jianhua; Guo, Han; et al, ACS Macro Letters, 2018, 7(5), 519-524

Production Method 4

Reaction Conditions
1.1 Reagents: Magnesium Solvents: Diethyl ether ;  rt
Reference
Benzoyl side-chains push the open-circuit voltage of PCDTBT/PCBM solar cells beyond 1 V
Lombeck, Florian; Mullers, Stefan; Komber, Hartmut; Menke, S. Matthew; Pearson, Andrew J.; et al, Organic Electronics, 2017, 49, 142-151

Production Method 5

Reaction Conditions
1.1 Reagents: Magnesium Solvents: Diethyl ether ;  2 h, rt
Reference
Synthesis and characterization of novel semiconducting polymers containing pyrimidine
Gunathilake, Samodha S.; Magurudeniya, Harsha D.; Huang, Peishen; Nguyen, Hien; Rainbolt, Elizabeth A.; et al, Polymer Chemistry, 2013, 4(20), 5216-5219

Production Method 6

Reaction Conditions
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ;  0 °C; 1 h, reflux
Reference
Semi-conductive micellar networks of all-conjugated diblock and triblock copolymer blends
Kim, Junyoung; Chung, Wooyeol; Kim, Dogyun; Kang, Junwoo; Grandes Reyes, Carlos Fitzgerald; et al, Chemical Communications (Cambridge, 2023, 59(24), 3578-3581

Production Method 7

Reaction Conditions
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ;  30 min, 70 °C; 2 min, 70 °C → rt
Reference
Synthesis of Well-Defined Poly(norbornene) Containing Carbon Nanodots by Controlled ROMP
Bang, Ki-Taek ; Choi, Tae-Lim, Journal of Polymer Science (Hoboken, 2020, 58(1), 48-51

Production Method 8

Reaction Conditions
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ;  rt → 70 °C
Reference
Dithieno[3,2-b:2',3'-d]pyrrole Cored p-Type Semiconductors Enabling 20% Efficiency Dopant-Free Perovskite Solar Cells
Zhou, Jie; Yin, Xinxing; Dong, Zihao; Ali, Amjad; Song, Zhaoning; et al, Angewandte Chemie, 2019, 58(39), 13717-13721

Production Method 9

Reaction Conditions
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ;  1 h, reflux
Reference
Highly efficient fullerene and non-fullerene based ternary organic solar cells incorporating a new tetrathiocin-cored semiconductor
Krishnan Jagadamma, Lethy; Taylor, Rupert G. D.; Kanibolotsky, Alexander L.; Sajjad, Muhammad Tariq; Wright, Iain A.; et al, Sustainable Energy & Fuels, 2019, 3(8), 2087-2099

Production Method 10

Reaction Conditions
1.1 Reagents: Magnesium ,  Iodine
Reference
Separation of thorium from rare earths with high-performance diphenyl phosphate extractant
Dong, Yamin; Li, Shun; Su, Xiang; Wang, Yanliang; Shen, Yinglin; et al, Hydrometallurgy, 2017, 171, 387-393

Production Method 11

Reaction Conditions
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ;  45 min, reflux; 40 min, reflux
Reference
Mixing Behavior in Small Molecule:Fullerene Organic Photovoltaics
Oosterhout, Stefan D. ; Savikhin, Victoria; Zhang, Junxiang; Zhang, Yadong; Burgers, Mark A.; et al, Chemistry of Materials, 2017, 29(7), 3062-3069

Production Method 12

Reaction Conditions
1.1 Reagents: Magnesium
Reference
Nickel-Catalyzed Alkylative Cross-Coupling of Anisoles with Grignard Reagents via C-O Bond Activation
Tobisu, Mamoru; Takahira, Tsuyoshi; Morioka, Toshifumi; Chatani, Naoto, Journal of the American Chemical Society, 2016, 138(21), 6711-6714

(2-ETHYLHEXYL)MAGNESIUM BROMIDE 1M SOL& Raw materials

(2-ETHYLHEXYL)MAGNESIUM BROMIDE 1M SOL& Preparation Products

(2-ETHYLHEXYL)MAGNESIUM BROMIDE 1M SOL& Suppliers

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Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 15:59
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Additional information on (2-ETHYLHEXYL)MAGNESIUM BROMIDE 1M SOL&

Introduction to (2-ETHYLHEXYL)MAGNESIUM BROMIDE 1M SOLUTION (CAS No. 90224-21-8)

(2-ETHYLHEXYL)MAGNESIUM BROMIDE 1M SOLUTION is a highly specialized organometallic compound that has garnered significant attention in the field of synthetic chemistry and pharmaceutical research. This solution, with the chemical formula C₁₁H₂₃MgBr, is a key reagent used in various organic transformations, particularly in cross-coupling reactions. The compound's unique properties make it an invaluable tool for researchers working on the development of novel pharmaceuticals and fine chemicals.

The CAS number 90224-21-8 uniquely identifies this compound and distinguishes it from other magnesium bromide derivatives. This specificity is crucial in ensuring the accuracy and reproducibility of chemical reactions where precision is paramount. The 1M solution format provides a concentrated and stable medium for immediate use in laboratory settings, enhancing efficiency and minimizing preparation time.

In recent years, the demand for high-purity organometallic reagents has surged due to their pivotal role in modern synthetic methodologies. (2-ETHYLHEXYL)MAGNESIUM BROMIDE 1M SOLUTION has emerged as a preferred choice for its exceptional reactivity and compatibility with a wide range of substrates. This compound is particularly useful in the preparation of complex molecules that are challenging to synthesize using traditional methods.

One of the most notable applications of this compound is in the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis. This reaction enables the formation of carbon-carbon bonds between aryl or vinyl halides and boronic acids, facilitating the construction of intricate molecular frameworks. The use of (2-ETHYLHEXYL)MAGNESIUM BROMIDE 1M SOLUTION enhances the reaction's efficiency by providing a highly reactive organomagnesium species that readily participates in coupling processes.

Recent advancements in pharmaceutical chemistry have highlighted the importance of organometallic compounds in drug discovery and development. For instance, researchers have utilized (2-ETHYLHEXYL)MAGNESIUM BROMIDE 1M SOLUTION to synthesize novel heterocyclic compounds that exhibit promising biological activity. These efforts have led to the identification of potential lead compounds for further medicinal chemistry optimization.

The compound's stability as a 1M solution ensures consistent performance across multiple experiments, which is essential for maintaining high-quality research outcomes. This stability is achieved through careful formulation and storage conditions, which prevent degradation and ensure long-term viability. Laboratories that rely on precise chemical transformations benefit greatly from the reliability of this product.

The versatility of (2-ETHYLHEXYL)MAGNESIUM BROMIDE 1M SOLUTION extends beyond cross-coupling reactions. It has also been employed in other synthetic transformations, such as Grignard reactions, where it serves as a key intermediate in forming new carbon-carbon bonds. Its ability to participate in multiple reaction types makes it a valuable asset in any synthetic chemist's toolkit.

As research continues to evolve, the applications of (2-ETHYLHEXYL)MAGNESIUM BROMIDE 1M SOLUTION are expected to expand further. Innovations in catalytic systems and reaction conditions may unlock new possibilities for its use in complex synthetic routes. The ongoing development of this compound underscores its significance in advancing chemical synthesis and pharmaceutical innovation.

In conclusion, (2-ETHYLHEXYL)MAGNESIUM BROMIDE 1M SOLUTION (CAS No. 90224-21-8) is a critical reagent that plays a vital role in modern synthetic chemistry. Its unique properties and broad applicability make it an indispensable tool for researchers striving to push the boundaries of organic synthesis and drug development. As scientific understanding progresses, this compound will continue to be at the forefront of innovative chemical research.

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(CAS:90224-21-8)(2-ETHYLHEXYL)MAGNESIUM BROMIDE 1M SOL&
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Price ($):461.0/362.0/210.0
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